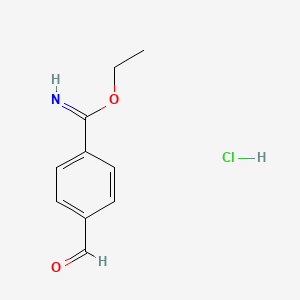
Ethyl 4-formylbenzimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formylbenzimidate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidate, characterized by the presence of an ethyl group and a formyl group attached to the benzimidate core. This compound is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl benzimidate with formic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl benzimidate and formic acid.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid as a catalyst.
Procedure: The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ethyl 4-carboxybenzimidate hydrochloride.
Reduction: Ethyl 4-hydroxybenzimidate hydrochloride.
Substitution: Various substituted benzimidate derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-formylbenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to serve as a versatile building block in organic synthesis.
類似化合物との比較
Ethyl 4-formylbenzimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl benzimidate hydrochloride: Lacks the formyl group, making it less reactive in certain synthetic applications.
Ethyl 4-hydroxybenzimidate hydrochloride: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Methyl benzimidate hydrochloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique reactivity and versatility make it an essential building block for the development of various chemical and biological applications.
特性
CAS番号 |
65313-27-1 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(11)9-5-3-8(7-12)4-6-9;/h3-7,11H,2H2,1H3;1H |
InChIキー |
ZOFILVPMXUFSEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C1=CC=C(C=C1)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


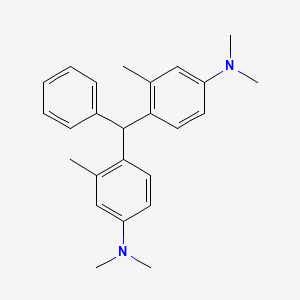
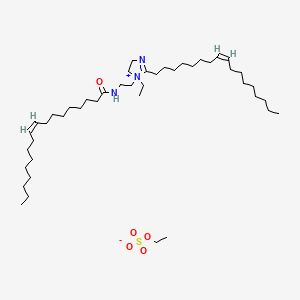
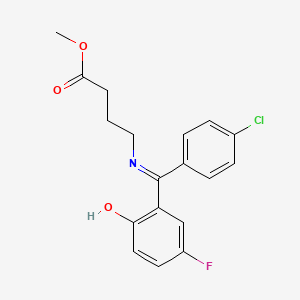
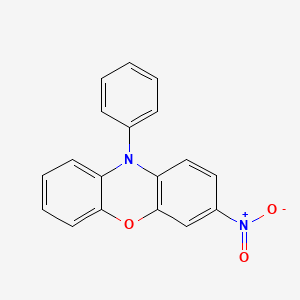
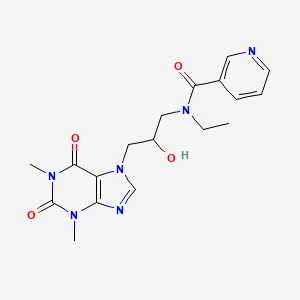
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
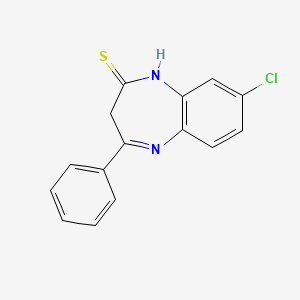
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
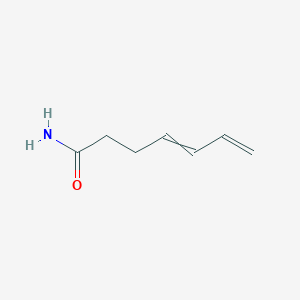
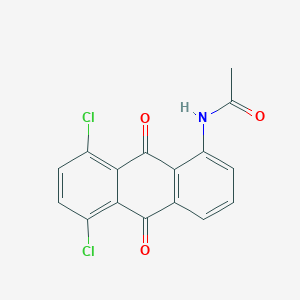
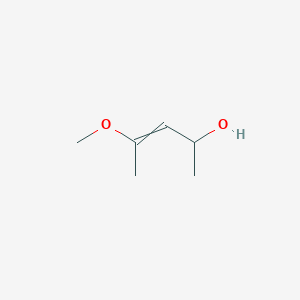
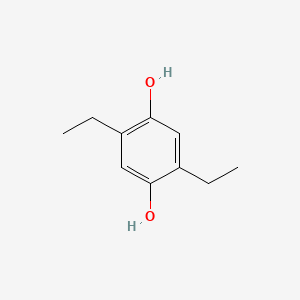
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

